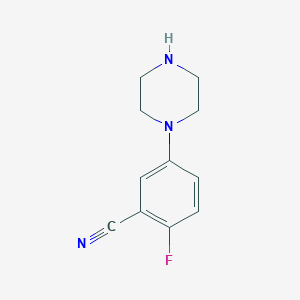

2-Fluoro-5-(piperazin-1-yl)benzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C11H12FN3 |

|---|---|

Peso molecular |

205.23 g/mol |

Nombre IUPAC |

2-fluoro-5-piperazin-1-ylbenzonitrile |

InChI |

InChI=1S/C11H12FN3/c12-11-2-1-10(7-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

Clave InChI |

ULJNNPVXBIJGED-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=CC(=C(C=C2)F)C#N |

Origen del producto |

United States |

Structural Significance Within Fluorinated Benzonitrile and Piperazine Chemistries

The utility of 2-Fluoro-5-(piperazin-1-yl)benzonitrile in organic synthesis stems directly from the distinct and synergistic properties of its constituent parts: the fluorinated benzonitrile (B105546) core and the piperazine (B1678402) moiety.

The introduction of a fluorine atom onto an aromatic ring can profoundly influence a molecule's physicochemical properties. mdpi.commdpi.com In medicinal chemistry, fluorine is often used to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity (pKa) of nearby functional groups. mdpi.com The presence of fluorine can also increase a compound's binding affinity to target proteins. mdpi.com The benzonitrile group itself is a versatile synthetic handle, capable of being transformed into other functional groups such as carboxylic acids, amines, or tetrazoles. Fluorinated benzonitriles are recognized as important building blocks for the synthesis of active pharmaceutical ingredients (APIs). ossila.comchemimpex.com

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms. It is considered a "privileged scaffold" in drug discovery, appearing in a vast number of biologically active compounds across different therapeutic areas. nih.govnih.gov The piperazine moiety is frequently incorporated into drug candidates to improve pharmacokinetic properties, such as aqueous solubility and membrane permeability. nih.gov It can also serve as a linker or scaffold, allowing for the precise spatial arrangement of other pharmacophoric elements to optimize interaction with a biological target. nih.gov

The combination of these structural features in this compound results in a molecule with enhanced utility. The electron-withdrawing nature of the fluorine atom and nitrile group can activate the benzene (B151609) ring for certain chemical transformations, while the piperazine ring provides a site for further functionalization and confers favorable pharmacological properties. This unique convergence of functionalities makes the compound a potent precursor in multi-step synthetic pathways. nih.govresearchgate.net

| Structural Moiety | Significance in Organic Synthesis & Medicinal Chemistry |

|---|---|

| Fluorine Atom | Enhances metabolic stability, modulates pKa, improves binding affinity, and can increase lipophilicity. mdpi.com |

| Benzonitrile Group | A versatile functional group that serves as a precursor to other key groups like carboxylic acids; contributes to the core scaffold of various APIs. ossila.com |

| Piperazine Ring | Considered a "privileged scaffold" that improves pharmacokinetic properties (e.g., solubility) and acts as a versatile linker. nih.govnih.gov |

Role As a Key Intermediate in Complex Molecular Architectures

The primary and most well-documented role of 2-Fluoro-5-(piperazin-1-yl)benzonitrile and its direct precursors is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. researchgate.netnih.gov PARP inhibitors are a class of targeted cancer therapies, with Olaparib being the first-in-class drug approved for treating cancers in patients with hereditary BRCA1 or BRCA2 mutations. nih.gov

The synthesis of Olaparib and related PARP inhibitors relies heavily on a fluorinated benzyl (B1604629) scaffold. A common synthetic strategy involves a precursor, 2-fluoro-5-formylbenzonitrile (B141211), which is used to construct a larger phthalazinone-containing intermediate. nih.govguidechem.comgoogle.com This intermediate, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile, is then typically converted to the corresponding benzoic acid. nih.govnewdrugapprovals.org The final step often involves forming an amide bond between this benzoic acid intermediate and a functionalized piperazine (B1678402) ring to yield the final active molecule. nih.govnewdrugapprovals.org

Therefore, the 2-fluoro-benzonitrile core substituted at the 5-position with a piperazine-containing moiety is fundamental to the structure of these complex inhibitors. For example, the compound 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one, a potent PARP inhibitor, is constructed using a fluorobenzonitrile building block, highlighting the importance of this specific structural arrangement. researchgate.net The compound this compound serves as a direct precursor to the carboxylic acid needed for the crucial amide coupling step that completes the synthesis of these complex therapeutic agents.

| Starting Scaffold | Key Intermediate | Final Complex Molecule |

|---|---|---|

| Fluorobenzonitrile Derivative (e.g., 2-fluoro-5-formylbenzonitrile) guidechem.com | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid nih.gov | Olaparib (via coupling with a piperazine derivative) newdrugapprovals.org |

Overview of Academic Research Trends on the Compound

Construction of the Fluorinated Benzonitrile (B105546) Core

The formation of the 2-fluorobenzonitrile (B118710) scaffold is a critical initial phase in the synthesis. This typically involves the strategic introduction and manipulation of functional groups on a benzene (B151609) ring to yield the desired arrangement of the fluorine atom and the nitrile group.

The synthesis of suitable precursors is foundational to building the fluorinated benzonitrile core. A common intermediate is 2-fluoro-5-formylbenzonitrile (B141211), which can be prepared through several routes. One documented method begins with 4-fluorobenzaldehyde, which undergoes bromination followed by a cyanidation reaction to yield the target product. google.com This two-step process highlights the use of halogenation to introduce a reactive handle for subsequent nitrile group installation.

Another synthetic approach starts with o-fluorobenzonitrile. google.com This method involves a reaction with an aldehyde (such as paraformaldehyde), a halide source, and a catalyst under acidic conditions to introduce a chloromethyl or similar group, which is then hydrolyzed and oxidized to afford the formyl group at the 5-position. google.com

| Precursor Synthesis Method | Starting Material | Key Reagents | Intermediate(s) | Final Precursor | Reference |

| Halogenation-Cyanidation | 4-Fluorobenzaldehyde | Liquid bromine or fuming sulfuric acid, Cuprous cyanide | 3-Bromo-4-fluorobenzaldehyde (B1265969) | 2-Fluoro-5-formylbenzonitrile | google.com |

| Formylation of Fluorobenzonitrile | o-Fluorobenzonitrile | Paraformaldehyde, NaCl, Anhydrous ZnCl₂, H₂SO₄ | 2-Fluoro-5-(chloromethyl)benzonitrile | 2-Fluoro-5-formylbenzonitrile | google.com |

The introduction of the nitrile (-CN) group is a crucial step in forming the benzonitrile core. The Rosenmund-von Braun reaction is a classic and effective method for this transformation. For instance, 2-fluoro-5-formylbenzonitrile can be synthesized by heating 3-bromo-4-fluorobenzaldehyde with cuprous cyanide (CuCN) in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP). guidechem.com

A more general and widely used industrial strategy for producing fluorobenzonitriles is through a halogen exchange reaction, often referred to as the Halex process. google.comgoogle.com This method involves reacting a corresponding chlorobenzonitrile with an alkali metal fluoride (B91410), such as potassium fluoride (KF), at elevated temperatures. google.comresearchgate.net The reaction is typically carried out in the presence of aprotic dipolar solvents (e.g., DMSO, sulfolane) and may be catalyzed by quaternary ammonium (B1175870) compounds to enhance efficiency. google.com This approach allows for the conversion of readily available chlorobenzonitriles into their more valuable fluoro-derivatives.

Installation of the Piperazine Moiety

Once the activated fluorinated benzonitrile core is synthesized, the next strategic step is the attachment of the piperazine ring. This is typically achieved through carbon-nitrogen (C-N) bond-forming reactions, with several robust methods available to chemists.

Nucleophilic aromatic substitution (SNAr) is a primary method for installing the piperazine moiety onto an electron-deficient aromatic ring. In the context of synthesizing this compound, a precursor such as 2,5-difluorobenzonitrile (B1295057) or 3-fluoro-5-bromobenzonitrile could be employed. The electron-withdrawing nitrile group activates the aromatic ring, making it susceptible to nucleophilic attack by an amine like piperazine. The fluorine atom at the ortho position further enhances this activation.

The reaction involves the direct displacement of a suitable leaving group (such as a fluoride or chloride ion) from the aromatic ring by piperazine. A documented example demonstrating this principle is the synthesis of 2-Fluoro-6-(4-methylpiperazinyl)benzonitrile, where 2,6-difluorobenzonitrile (B137791) is reacted directly with N-methylpiperazine. prepchem.com Similarly, the synthesis of various bioactive molecules relies on SNAr reactions to couple piperazine with activated (hetero)aromatic systems. nih.govnih.gov The reaction is typically conducted in a polar aprotic solvent and may require elevated temperatures to proceed to completion.

| SNAr Reaction Parameters | Details |

| Substrate | Activated aryl halide/sulfonate (e.g., 2,5-difluorobenzonitrile) |

| Nucleophile | Piperazine or a mono-protected derivative |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Toluene) |

| Conditions | Often requires heat; a base (e.g., K₂CO₃) may be used |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative for forming the C-N bond between the benzonitrile core and the piperazine ring. acs.orgnobelprize.org This methodology is highly valued for its broad substrate scope and tolerance of various functional groups. nobelprize.org

In this approach, an aryl halide or triflate, such as 5-bromo-2-fluorobenzonitrile, is reacted with piperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.orgacs.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the amine and subsequent reductive elimination to yield the desired N-arylpiperazine product and regenerate the catalyst. libretexts.org This method has become a cornerstone in the synthesis of pharmaceuticals containing the arylpiperazine scaffold. acs.org

| Buchwald-Hartwig Amination Components | Example Reagents | Function |

| Aryl Halide/Triflate | 5-Bromo-2-fluorobenzonitrile | Electrophilic partner |

| Amine | Piperazine | Nucleophilic partner |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | RuPhos, P(t-Bu)₃, BINAP | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, Cs₂CO₃ | Amine deprotonation and halide scavenging |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

Reductive amination offers another distinct pathway for attaching the piperazine moiety, provided a suitable precursor bearing a carbonyl group is available. mdpi.com For this strategy, a precursor like 2-fluoro-5-formylbenzonitrile serves as the ideal starting point.

The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the aldehyde group of 2-fluoro-5-formylbenzonitrile with piperazine. This intermediate is not isolated but is reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form the final C-N bond. nih.gov Reductive amination is a widely used transformation in organic synthesis due to its operational simplicity and the stability of the common reducing agents employed. mdpi.comnih.gov This method has been successfully applied in the synthesis of numerous piperazine-containing drug molecules. mdpi.com

Convergent and Linear Synthesis Pathways

The construction of this compound can be approached through both linear and convergent synthetic strategies. Linear synthesis involves the sequential modification of a starting material, while convergent synthesis joins pre-synthesized fragments in a later stage.

Multi-Step Synthesis Sequences

A common and practical approach to synthesizing this compound is through a multi-step linear sequence. This method typically starts with a readily available di-substituted benzene ring, such as 2,5-difluorobenzonitrile. The core of this strategy is a nucleophilic aromatic substitution reaction, where one of the fluorine atoms is displaced by piperazine.

The key transformation involves the reaction of 2,5-difluorobenzonitrile with piperazine. In this reaction, the fluorine atom at the 5-position is preferentially substituted over the fluorine at the 2-position due to the electronic directing effects of the nitrile group. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct. To avoid di-substitution on the piperazine ring, a large excess of piperazine can be used, or one of the nitrogen atoms on piperazine can be protected with a group like tert-butoxycarbonyl (Boc), followed by a subsequent deprotection step.

An analogous synthesis has been reported for a similar compound, 2-Fluoro-6-(4-methylpiperazinyl)benzonitrile, where 2,6-difluorobenzonitrile was reacted with N-methyl piperazine. prepchem.com This suggests a parallel pathway for the target compound. The synthesis of related fluorinated piperazinyl benzoxazoles also employs a piperazinylation step on a fluorinated aromatic precursor as a key part of a multi-step sequence. nih.govresearchgate.netnih.gov

One-Pot Synthetic Procedures

While multi-step sequences are common, one-pot synthetic procedures offer advantages in terms of efficiency, reduced waste, and shorter reaction times by minimizing intermediate isolation and purification steps. nih.gov For the synthesis of this compound, a one-pot approach could conceivably involve the direct reaction of 2,5-difluorobenzonitrile with piperazine under carefully controlled conditions to favor the mono-substituted product.

Although a specific one-pot procedure for this exact compound is not detailed in the provided literature, the principles of one-pot synthesis are widely applied in the creation of complex heterocyclic molecules, including piperazine derivatives. scilit.comresearchgate.net Such a procedure would require meticulous optimization of stoichiometry, temperature, and reaction time to maximize the yield of the desired product and minimize the formation of side products, such as the di-substituted piperazine or bis-arylated piperazine. The development of efficient one-pot syntheses for related quinoxaline (B1680401) and benzimidazole (B57391) derivatives using nanocatalysts showcases the potential for applying similar advanced methodologies here. scilit.com

Reaction Optimization and Process Development

Optimizing the synthesis of this compound is critical for achieving high yield, purity, and scalability. This involves the systematic study of various reaction parameters.

Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions plays a pivotal role in the outcome of the nucleophilic aromatic substitution reaction. Aprotic polar solvents are often employed to facilitate this type of reaction.

For the synthesis of similar fluorinated piperazinyl compounds, solvents such as toluene and chlorobenzene (B131634) have been utilized. nih.govresearchgate.net The selection between these can depend on the solubility of the starting aryl piperazines; for instance, chlorobenzene was chosen over toluene for poorly soluble reactants, though it sometimes required longer reaction times. nih.govresearchgate.net Dimethylformamide (DMF) is another common solvent for such substitutions, often used in conjunction with a base like potassium carbonate at elevated temperatures. evitachem.com The reaction temperature is a critical parameter to control, as higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.

Table 1: Illustrative Reaction Conditions for Nucleophilic Aromatic Substitution

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | K₂CO₃ | 110 | 12 | Moderate |

| 2 | Chlorobenzene | K₂CO₃ | 130 | 18 | Moderate-High |

| 3 | DMF | K₂CO₃ | 100 | 8 | High |

| 4 | DMSO | Et₃N | 120 | 10 | Moderate |

This table presents illustrative data based on typical conditions for similar reactions and is not based on specific experimental results for this compound.

Catalyst Selection and Ligand Design in Coupling Reactions

While nucleophilic aromatic substitution is a primary route, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for forming C-N bonds. These reactions typically involve a palladium catalyst and a carefully selected phosphine ligand.

The choice of catalyst and ligand is crucial for achieving high efficiency and selectivity. For instance, in Suzuki reactions to form C-C bonds in related benzonitrile syntheses, catalysts like bis(triphenylphosphine)palladium(II) chloride have been employed. google.com For C-N bond formation via Buchwald-Hartwig amination, catalyst systems are chosen based on the specific substrates. The ligand's steric and electronic properties influence the catalytic cycle's efficiency, affecting reaction rates and yields. While direct catalytic synthesis data for this compound is not available, the principles from related syntheses would guide the selection of catalysts like those based on BrettPhos or similar advanced phosphine ligands to facilitate the coupling between an aryl halide (e.g., 5-bromo-2-fluorobenzonitrile) and piperazine. tue.nl

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a key consideration in the synthesis of this compound from 2,5-difluorobenzonitrile. The two fluorine atoms are in chemically distinct environments. The nitrile group (-CN) is an electron-withdrawing group that deactivates the aromatic ring towards nucleophilic attack but strongly activates the para position (position 5) through resonance stabilization of the Meisenheimer complex intermediate. The fluorine at the ortho position (position 2) is less activated. Consequently, piperazine will preferentially attack the carbon at position 5, leading to the desired regioisomer.

Stereochemical control is not a factor in the synthesis of the final compound itself, as it does not possess any chiral centers. However, if substituted or protected piperazines containing stereocenters were used, maintaining their stereochemical integrity throughout the reaction sequence would be essential. This would involve ensuring that the reaction conditions are mild enough to prevent racemization.

Yield Enhancement and Purification Strategies

The efficient synthesis of this compound, a key intermediate in pharmaceutical research, relies on optimized reaction conditions and robust purification methods to ensure high purity and maximize output. Research into related fluorinated benzonitrile and piperazine-containing compounds provides valuable insights into effective strategies for yield enhancement and purification.

Yield Enhancement:

Several factors can be manipulated to improve the yield of the nucleophilic aromatic substitution reaction between a difluoro-benzonitrile derivative and piperazine. Key strategies include solvent selection, temperature control, and the potential use of advanced reactor technologies.

Solvent Choice: The choice of solvent is critical in piperazinylation reactions. Changing the solvent from a more common one like dimethylsulfoxide (DMSO) to toluene has been shown to simplify the work-up process and significantly improve yields in the synthesis of similar piperazine-substituted benzoxazoles. nih.gov For starting materials with poor solubility in toluene, alternative solvents like chlorobenzene may be necessary, although this can sometimes require longer reaction times. nih.gov

Reaction Temperature: Elevated temperatures are typically required to drive the nucleophilic substitution reaction to completion. For instance, the synthesis of a related intermediate, 4-(4-cyano-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, is conducted by stirring the reactants at 110 °C in dimethylacetamide. amazonaws.com

Continuous Flow Reactors: For industrial-scale production, employing continuous flow reactors can enhance heat transfer and mixing efficiency. This precise control over reaction parameters can lead to improved yields, higher purity, and better scalability compared to traditional batch processing.

Purification Strategies:

Achieving high purity of the final compound is essential for its use in subsequent synthetic steps and for its potential applications in medicinal chemistry. The primary methods for purifying this compound and related compounds are column chromatography and recrystallization.

Column Chromatography: This is a widely used technique to separate the target compound from unreacted starting materials and byproducts. nih.gov Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a gradient of solvents, such as heptane (B126788) and ethyl acetate. amazonaws.com The polarity of the solvent mixture is gradually increased to elute compounds with different polarities at different times.

Recrystallization: This technique is effective for obtaining highly pure crystalline solids. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. guidechem.com For example, a precursor, 2-fluoro-5-formylbenzonitrile, is purified by recrystallization from a mixture of petroleum ether and ethyl acetate. guidechem.com Toluene is another solvent that has been successfully used for recrystallization of related benzonitrile derivatives. google.com

Table 1: Summary of Yield Enhancement and Purification Strategies

| Strategy | Technique/Parameter | Details |

|---|---|---|

| Yield Enhancement | Solvent Selection | Toluene can improve yields and simplify work-up compared to DMSO. Chlorobenzene can be used for reactants with low solubility. nih.gov |

| Reaction Temperature | Elevated temperatures (e.g., 110 °C) are often necessary to drive the reaction forward. amazonaws.com | |

| Reactor Technology | Continuous flow reactors offer better control over reaction parameters, potentially leading to higher yields and purity. | |

| Purification | Column Chromatography | Utilizes a stationary phase (e.g., silica gel) and a gradient of mobile phase solvents (e.g., heptane:ethyl acetate) to separate components. amazonaws.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and other benzonitrile derivatives, several green chemistry approaches can be considered to create more sustainable and environmentally benign processes.

The conventional synthesis of benzonitriles often involves harsh reagents and solvents. For example, some routes utilize highly toxic materials like cuprous cyanide or solvents such as carbon tetrachloride, which is known to damage the ozone layer. guidechem.comgoogle.com Furthermore, many processes generate significant amounts of chemical waste. google.com

Alternative Greener Synthetic Routes:

Recent research has focused on developing greener alternatives for the synthesis of benzonitriles. One promising approach involves the use of ionic liquids.

Ionic Liquids as Recyclable Agents: Ionic liquids can function as co-solvents, catalysts, and agents for phase separation, which greatly simplifies the separation and purification process. rsc.orgresearchgate.net A novel green synthetic route for benzonitrile has been developed using a specific ionic liquid that serves multiple roles. rsc.org This method eliminates the need for metal salt catalysts and allows for the easy recovery and direct recycling of the ionic liquid after the reaction. rsc.orgresearchgate.net This approach has been shown to be applicable to a variety of aromatic nitriles, suggesting its potential for the synthesis of this compound. researchgate.net

Key Green Chemistry Principles Applied:

Use of Safer Solvents and Reagents: A key goal is to avoid the use of highly toxic substances like liquid bromine, fuming sulfuric acid, and cuprous cyanide, which are used in some traditional synthetic routes for related compounds. google.com The use of recyclable ionic liquids as an alternative to volatile and often toxic organic solvents is a significant step towards greener synthesis. rsc.org

Waste Reduction: By designing reactions with high atom economy and using recyclable catalysts and solvents, the amount of waste generated can be significantly reduced. google.com Processes that avoid large amounts of acidic waste are particularly desirable. google.com

Mild Reaction Conditions: Developing synthetic routes that operate under mild conditions, avoiding high temperatures and pressures, contributes to a safer and more energy-efficient process. google.com

Table 2: Green Chemistry Approaches in Benzonitrile Synthesis

| Green Chemistry Principle | Approach | Potential Application to this compound Synthesis |

|---|---|---|

| Safer Solvents & Reagents | Use of Ionic Liquids | An ionic liquid could potentially replace traditional volatile organic solvents and act as a recyclable catalyst in the synthesis. rsc.orgresearchgate.net |

| Avoidance of Toxic Reagents | Designing a synthetic pathway that avoids reagents like cuprous cyanide or highly toxic brominating agents. google.com | |

| Waste Prevention | Recyclable Catalysts/Solvents | The use of a recyclable ionic liquid would minimize solvent and catalyst waste. researchgate.net |

| Atom Economy | Optimizing the reaction to incorporate the maximum amount of starting materials into the final product. |

| Energy Efficiency | Mild Reaction Conditions | Exploring synthetic routes that proceed efficiently at lower temperatures and atmospheric pressure. google.comgoogle.com |

Structural Elucidation and Characterization Methodologies for 2 Fluoro 5 Piperazin 1 Yl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated compounds like 2-Fluoro-5-(piperazin-1-yl)benzonitrile, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are essential for a complete structural assignment. nih.gov

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the piperazine (B1678402) moiety.

The aromatic region would display signals for the three protons on the benzonitrile (B105546) ring. Their chemical shifts and splitting patterns are influenced by the electron-withdrawing nitrile group, the electron-donating piperazine group, and the electronegative fluorine atom. The fluorine atom will cause additional splitting (J-coupling) of the signals from nearby protons.

The piperazine ring protons typically appear as two multiplets in the aliphatic region of the spectrum. In unsymmetrically substituted piperazines, these signals can be broad or complex due to conformational dynamics such as ring inversion. nih.gov The protons on the nitrogen atom attached to the aromatic ring (N-Ar) are expected to be deshielded compared to the protons on the other nitrogen (N-H), which may also show a broad signal depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for a Derivative, 4-[4-(2-Benzyloxy-5-methanesulfonyl-benzoyl)-piperazin-1-yl]-3-fluoro-benzonitrile amazonaws.com This table is interactive. Click on headers to sort.

| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic | 7.95-7.87 | m | - |

| Aromatic | 7.41 | d | J = 8.5 |

| Aromatic | 7.33 | dd | J = 12.5, 1.6 |

| Aromatic | 7.20 | d | J = 9.3 |

| Aromatic | 6.94 | t | J = 8.5 |

| Piperazine | 3.94 | t | J = 5.1 |

Note: Data corresponds to a derivative, not this compound itself. 'm' denotes multiplet, 'd' doublet, 'dd' doublet of doublets, and 't' triplet.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, one would expect to see signals for all 11 carbon atoms.

The spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the piperazine carbons. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom bonded to the fluorine (C-F) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is typically large. Other nearby carbons will also exhibit smaller C-F couplings. The nitrile carbon (C≡N) usually appears in the 115-125 ppm range. The two chemically non-equivalent carbons of the piperazine ring will appear in the aliphatic region, typically between 40 and 60 ppm.

The characterization of novel N,N'-substituted piperazines often involves detailed ¹³C NMR analysis to confirm the structure and substitution pattern. nih.govresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This table is interactive. Click on headers to sort.

| Carbon Type | Expected Chemical Shift (δ ppm) | Expected Multiplicity (due to ¹⁹F) |

|---|---|---|

| C-F | 155-165 | Doublet (¹JCF) |

| C-CN | 90-100 | Doublet (²JCF) |

| C-N (Aromatic) | 145-155 | Singlet or small doublet |

| Aromatic CH | 110-130 | Doublets or singlets |

| C≡N | 115-125 | Singlet or small doublet |

Note: These are predicted ranges based on typical values for similar functional groups.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method is very effective. For this compound, the ¹⁹F NMR spectrum would provide direct evidence of the fluorine atom's chemical environment.

The spectrum is expected to show a single signal for the fluorine atom on the benzonitrile ring. The chemical shift of this signal is indicative of its electronic environment. Furthermore, this signal will be split into a multiplet due to coupling with the adjacent aromatic protons (typically a doublet of doublets or a triplet, depending on the coupling constants). This coupling information is crucial for confirming the substitution pattern on the aromatic ring. Novel functionalized piperazine derivatives containing fluorine are routinely characterized using ¹⁹F NMR. nih.gov

While one-dimensional NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of all signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity of protons on the aromatic ring and within the piperazine moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the aromatic and piperazine groups to their corresponding carbon atoms.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would likely be used. The mass spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺. Analysis of related compounds, such as 2-fluoro-5-formylbenzonitrile (B141211), shows the molecular ion peak as a key feature in its mass spectrum. guidechem.com

The fragmentation pattern can also yield valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the piperazine ring or the loss of the nitrile group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or five decimal places. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₂FN₃), HRMS would be used to confirm that the measured mass corresponds to this specific molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The synthesis and characterization of novel piperazine derivatives routinely employ HRMS to confirm their composition. researchgate.net

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. For this compound, collision-induced dissociation (CID) would typically be used to generate a characteristic fragmentation pattern that can confirm its identity and structural features.

The fragmentation of this compound is expected to be dominated by cleavages within the piperazine ring and the bond connecting it to the fluorobenzonitrile moiety. The primary fragmentation pathways are predictable based on the established fragmentation behavior of N-arylpiperazine compounds.

Upon ionization, the molecular ion [M+H]⁺ would be selected for fragmentation. The most common fragmentation pathway for N-arylpiperazines involves the cleavage of the C-N bonds within the piperazine ring. This typically leads to the loss of ethylene (B1197577) (C₂H₄) or ethyleneimine (C₂H₅N) fragments. Another significant fragmentation would be the cleavage of the bond between the piperazine ring and the aromatic ring.

Key expected fragmentation pathways include:

α-cleavage adjacent to the nitrogen atoms of the piperazine ring, leading to the opening of the ring.

Cleavage of the piperazine ring resulting in the loss of a C₂H₄N fragment, which is a characteristic loss for piperazine derivatives.

Loss of the entire piperazine moiety through cleavage of the C-N bond connecting the piperazine to the benzonitrile ring.

These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for [this compound+H]⁺ Molecular Weight of this compound: 205.24 g/mol

| m/z (mass-to-charge ratio) | Proposed Fragment | Description of Neutral Loss |

| 206.1 | [M+H]⁺ | Protonated parent molecule |

| 163.1 | [M+H - C₂H₄N]⁺ | Loss of an aziridine (B145994) radical from the piperazine ring |

| 136.1 | [M+H - C₄H₉N]⁺ | Loss of the ethylamine (B1201723) side chain from the piperazine ring |

| 121.0 | [C₇H₄FN]⁺ | Cleavage of the C-N bond, resulting in the fluorobenzonitrile cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of these bands confirms the presence of the nitrile, fluoro-aromatic, and piperazine moieties.

The key diagnostic absorption bands are:

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile (benzonitrile) group. researchgate.net

C-F Stretch: A strong absorption band is anticipated in the 1200-1250 cm⁻¹ region, indicative of the carbon-fluorine bond on the aromatic ring.

Aromatic C-H and C=C Stretches: The aromatic ring will produce several bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the benzene (B151609) ring are expected to cause multiple absorptions in the 1450-1600 cm⁻¹ range.

Piperazine N-H and C-N Stretches: The secondary amine (N-H) in the piperazine ring will show a moderate stretching vibration around 3200-3400 cm⁻¹. The C-N stretching vibrations of the piperazine ring and its connection to the aromatic ring will appear in the 1180-1360 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-F | Stretch | 1200 - 1250 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Amine (N-H) | Stretch | 3200 - 3400 | Medium |

| Aliphatic C-H (Piperazine) | Stretch | 2850 - 2960 | Medium |

| Amine (C-N) | Stretch | 1180 - 1360 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide invaluable information about its molecular structure and packing in the solid state.

The analysis would yield precise measurements of:

Bond Lengths and Angles: Confirming the exact geometry of the benzonitrile and piperazine rings.

Torsional Angles: Defining the conformation of the molecule, particularly the orientation of the piperazine ring relative to the planar benzonitrile ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., involving the piperazine N-H group) and π-π stacking, which govern the crystal packing.

Unit Cell Parameters: Defining the dimensions and symmetry of the repeating unit in the crystal lattice.

While no public crystal structure data for this compound is currently available, the technique remains the gold standard for unambiguous structural elucidation in the solid phase.

Table 3: Crystallographic Parameters Obtainable from X-ray Diffraction Analysis

| Parameter | Information Provided | Typical Units/Values |

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell | Å (Angstroms), ° (degrees) |

| Bond Lengths | The distance between the nuclei of two bonded atoms | Å (Angstroms) |

| Bond Angles | The angle formed by three connected atoms | ° (degrees) |

| Torsional Angles | The dihedral angle between two planes defined by atoms | ° (degrees) |

| Intermolecular Distances | Distances for hydrogen bonds, van der Waals contacts, etc. | Å (Angstroms) |

Chromatographic Purity Assessment and Isolation Techniques (HPLC, TLC)

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques. sielc.com

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor reaction progress and quickly assess purity. A small amount of the compound is spotted onto a silica (B1680970) gel plate (stationary phase) and developed with an appropriate solvent system (mobile phase). The purity is qualitatively assessed by the number of spots observed after visualization (e.g., under UV light). The retention factor (Rf) is a characteristic value for a compound under specific conditions.

High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity. Reversed-phase HPLC is typically suitable for a molecule of this polarity. sielc.com The compound is passed through a column (e.g., C18) with a liquid mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A detector, commonly UV-Vis, measures the analyte as it elutes from the column. A pure compound will ideally show a single sharp peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for precise quantification of purity (e.g., >99%).

Table 4: Representative Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 ratio) | |

| Visualization | UV light (254 nm) | |

| Result | Rƒ value | |

| HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | |

| Detection | UV at 254 nm | |

| Result | Retention Time (tₑ), Peak Purity (%) |

Computational and Theoretical Investigations of 2 Fluoro 5 Piperazin 1 Yl Benzonitrile

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately predict various molecular parameters.

Electronic Structure Properties (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For analogous aromatic nitrile compounds, DFT calculations have been used to determine these energy levels and predict their chemical behavior. For instance, in related Schiff base compounds containing a benzonitrile (B105546) moiety, the HOMO and LUMO are often localized over the π-systems of the aromatic rings. nih.gov An excitation from HOMO to LUMO in such systems is typically a π–π* transition. nih.gov

Based on the analysis of similar fluorinated aromatic compounds, the HOMO of 2-Fluoro-5-(piperazin-1-yl)benzonitrile is expected to be distributed over the electron-rich piperazine (B1678402) ring and the substituted benzene (B151609) ring. The LUMO is likely to be concentrated on the electron-withdrawing benzonitrile portion of the molecule. The presence of the electron-donating piperazine group and the electron-withdrawing fluorine atom and nitrile group will influence the energies of these orbitals and the magnitude of the energy gap.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound This table is generated based on theoretical principles and data from analogous compounds.

| Parameter | Predicted Value/Characteristic | Significance |

| EHOMO | Relatively High | Indicates electron-donating character, susceptible to electrophilic attack. |

| ELUMO | Relatively Low | Indicates electron-accepting character, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Moderate | Determines chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govnih.gov Green areas represent regions of neutral potential. nih.gov

For this compound, the MEP map is anticipated to show a region of high electron density (negative potential) around the nitrogen atom of the nitrile group and the fluorine atom, making these sites potential targets for electrophiles. The hydrogen atoms of the piperazine ring are expected to exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and the molecule's binding behavior. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, including charge transfer, hyperconjugative interactions, and intramolecular bonding. nih.gov NBO analysis can reveal the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the piperazine ring, which typically adopts a chair conformation. However, other conformations like boat or twist-boat are also possible. Computational studies on 2-substituted piperazines have shown that the conformational preference can be influenced by the nature of the substituent. nih.gov For instance, in some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred. nih.gov

The orientation of the piperazine ring relative to the substituted benzonitrile ring also contributes to the conformational landscape. Theoretical calculations, such as relaxed potential energy surface scans, can be performed by systematically varying the key dihedral angles to identify the most stable conformers and the energy barriers between them. Solvation effects can also play a significant role in determining the conformational preferences in different environments. rsc.org

Reaction Mechanism Predictions and Transition State Studies

Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction pathway, stationary points corresponding to reactants, products, intermediates, and transition states can be identified. This allows for the determination of activation energies and reaction rates.

For example, in nucleophilic aromatic substitution reactions, where the fluorine atom might be displaced, DFT calculations could be used to model the transition state and elucidate the reaction mechanism. Understanding the electronic properties, such as those derived from HOMO-LUMO and MEP analysis, is fundamental to predicting the most likely sites for chemical reactions.

Spectroscopic Property Predictions (e.g., Simulated NMR and IR Spectra)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net

Simulated NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can aid in the assignment of experimental signals and provide insights into the electronic environment of the different nuclei within the molecule. The calculated chemical shifts are often correlated with experimental values to ensure accuracy.

Simulated IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical vibrational spectra (FT-IR and FT-Raman) can be compared with experimental spectra to identify characteristic vibrational modes. researchgate.net A detailed interpretation of the vibrational spectra can be achieved through Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific molecular vibrations. nih.gov For the benzonitrile moiety, characteristic stretching vibrations for the C≡N and C-F bonds would be expected, while the piperazine ring would exhibit characteristic C-H and N-H stretching and bending modes.

Non-Covalent Interaction (NCI) Analysis in Aggregates and Complexes

A thorough review of scientific literature reveals a notable absence of specific studies focused on the Non-Covalent Interaction (NCI) analysis of aggregates and complexes of this compound. NCI analysis is a powerful computational method used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial in determining the supramolecular architecture of chemical compounds in their condensed phases and their binding behavior in biological systems.

While computational studies have been conducted on structurally related molecules, including other fluoro-benzonitrile and piperazine derivatives, the specific application of NCI analysis to this compound remains an unexplored area of research. Such an analysis would provide valuable insights into the intermolecular forces that govern the packing of this compound in a crystal lattice and its interaction with other molecules.

The structural features of this compound—namely the fluorine atom, the nitrile group, the aromatic ring, and the piperazine moiety—suggest that a variety of non-covalent interactions could play a significant role in its molecular recognition and self-assembly processes. For instance, the nitrogen atoms of the piperazine ring and the nitrile group can act as hydrogen bond acceptors, while the N-H group of the piperazine can be a hydrogen bond donor. The fluorinated benzene ring can participate in π-stacking and halogen bonding interactions.

A future computational investigation employing NCI analysis on this compound could involve the following:

Dimer and Cluster Analysis: Studying the interactions within dimers and larger clusters of the molecule to identify the most stable arrangements and the primary forces driving their formation.

Reduced Density Gradient (RDG) Plots: Generating RDG plots to visualize the regions of non-covalent interactions. These plots typically use a color scale to differentiate between strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes.

Without dedicated research on this specific compound, any discussion of its NCI analysis remains speculative. The scientific community would benefit from future computational studies in this area to fully elucidate the nature of intermolecular forces in this compound.

Applications As a Synthetic Building Block for Advanced Chemical Architectures

Precursor in Heterocyclic Synthesis

The inherent reactivity of the fluorobenzonitrile and piperazine (B1678402) moieties within 2-Fluoro-5-(piperazin-1-yl)benzonitrile makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The electron-withdrawing nature of the nitrile group, coupled with the nucleophilic character of the piperazine ring, provides multiple avenues for cyclization and functionalization reactions.

Formation of Fused Ring Systems

The strategic placement of the fluoro and piperazine substituents on the benzonitrile (B105546) core facilitates the construction of various fused ring systems. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the piperazine ring offers sites for annulation. For instance, derivatives of this compound can be envisioned to participate in intramolecular cyclization reactions to form tetracyclic structures, a common motif in biologically active molecules. The specific reaction conditions and the nature of the appended functionalities on the piperazine ring would dictate the final fused ring architecture.

Construction of Benzimidazole (B57391) and Benzoxazole (B165842) Derivatives

A significant application of piperazine-containing aromatic compounds is in the synthesis of benzimidazole and benzoxazole derivatives. While direct synthesis from this compound is not extensively documented, analogous structures are routinely employed. For example, the synthesis of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles has been reported, showcasing the utility of the fluoropiperazinyl moiety in constructing these heterocyclic systems. nih.govijfmr.comdergipark.org.tr The general strategy often involves the reaction of a suitably substituted o-aminophenol or o-phenylenediamine (B120857) with a carboxylic acid derivative, where the piperazine-containing fragment is already incorporated into one of the precursors. The presence of the fluorine atom can modulate the electronic properties of the resulting benzoxazole or benzimidazole, potentially influencing its biological activity.

| Precursor | Reagents and Conditions | Resulting Heterocycle | Reference |

| 4-Fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitrophenols | Reductive cyclization | 5-Fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles | ijfmr.com |

| Substituted o-phenylenediamines | Carboxylic acids or aldehydes | Benzimidazole derivatives | General Synthesis |

Pyrazoline and Quinoline (B57606) Scaffold Integration

The this compound scaffold can be incorporated into pyrazoline and quinoline ring systems, which are important pharmacophores. The synthesis of pyrazoline derivatives often proceeds through the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives. nih.govsci-hub.se In this context, the benzonitrile moiety could be modified to an acetophenone, which can then be condensed with an appropriate aldehyde to form a chalcone (B49325) precursor. Subsequent reaction with hydrazine would yield a pyrazoline with the fluoropiperazinylbenzonitrile scaffold.

Similarly, the construction of quinoline rings can be achieved through various methods, such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govajgreenchem.com The this compound molecule could be chemically transformed to introduce the necessary functional groups for its participation in such cyclization reactions, thereby integrating the core structure into a quinoline framework.

Scaffold for Diversification and Combinatorial Library Synthesis

The structural attributes of this compound make it an ideal scaffold for the generation of combinatorial libraries. The piperazine ring, with its secondary amine, provides a convenient handle for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic variation of steric and electronic properties at this position, a key strategy in medicinal chemistry for lead optimization.

Furthermore, the benzonitrile moiety can be subjected to a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation opening up new avenues for diversification. The fluorine atom can also be displaced by other nucleophiles under specific conditions, further expanding the chemical space that can be explored from this versatile starting material. The amenability of these reactions to high-throughput synthesis makes this scaffold particularly valuable for the rapid generation of large and diverse compound libraries.

| Reaction Type on Piperazine Moiety | Reagents | Potential Functional Groups Introduced |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Alkylation | Alkyl halides | Tertiary amines |

| Reductive Amination | Aldehydes, Ketones | Substituted amines |

Development of Chemical Probes for Research (non-clinical context)

In the field of chemical biology, probes are essential tools for studying biological processes. The this compound scaffold possesses features that are advantageous for the development of such probes. The inherent fluorescence of some aromatic systems can be modulated by the introduction of specific functional groups, and the fluorobenzonitrile core could serve as a platform for the design of novel fluorescent probes.

Moreover, the piperazine moiety can be functionalized with reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent modification of biological targets. For instance, the synthesis of piperazine-based fluorinated inhibitors for fibroblast activation protein has been explored for the development of PET imaging probes, highlighting the utility of this chemical space in probe design. medwinpublisher.org While direct applications of this compound in non-clinical research probes are not widely reported, its structural components suggest its potential as a building block for creating affinity-based probes or activity-based probes to investigate the function and localization of proteins and other biomolecules in a research setting.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. The design of novel MCRs often relies on the use of starting materials with multiple reactive sites. This compound, with its nucleophilic piperazine ring and electrophilic aromatic ring (activated by the nitrile and fluoro groups), is a prime candidate for incorporation into MCRs.

For example, it could potentially participate in Ugi or Passerini-type reactions after appropriate functionalization. The secondary amine of the piperazine could react with an aldehyde or ketone to form an iminium ion, a key intermediate in many MCRs. The nitrile group could also be involved in cyclization steps. The development of MCRs involving this scaffold would provide rapid access to a wide range of structurally diverse and complex molecules, which is highly desirable in drug discovery and materials science.

Q & A

Basic Questions

1.1. What are the key synthetic routes for 2-Fluoro-5-(piperazin-1-yl)benzonitrile?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) . A common approach involves reacting 5-fluoro-2-cyanophenyl derivatives (e.g., 5-fluoro-2-bromobenzonitrile) with piperazine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 80–120°C . For example, describes a similar reaction using N-methylpropargylamine and 2-fluoro-5-formylbenzonitrile, yielding 61% after purification. Key steps include:

- Substrate activation : Electron-withdrawing groups (e.g., nitrile) enhance electrophilicity at the para-fluoro position.

- Base selection : Potassium carbonate is preferred for milder conditions, while stronger bases (e.g., NaH) may accelerate reactivity but risk side reactions.

1.2. How is the compound characterized post-synthesis?

Spectroscopic techniques are critical:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.0 ppm (split due to fluorine coupling), while piperazine protons resonate at δ 2.5–3.5 ppm. reports δ 7.66–7.56 (aromatic) and δ 3.57 (CH₂ adjacent to nitrile) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 275.1754 in ) .

- HPLC : Assess purity (>97% in ) .

Advanced Research Questions

2.1. How do structural modifications impact biological activity in receptor-targeted studies?

The piperazine ring and fluorine substituent are critical for interactions with neurological receptors (e.g., serotonin/dopamine receptors). and highlight that replacing the benzyl group in analogs (e.g., with thiophene or phenyl) alters binding affinity. For example:

2.2. How can conflicting spectroscopic data be resolved?

Discrepancies in NMR or MS data (e.g., solvent-induced shifts or impurities) are addressed via:

- Deuterated solvent standardization : Compare data in CDCl₃ vs. DMSO-d₆.

- HPLC-MS co-injection : Identify co-eluting impurities (e.g., notes 97% purity, suggesting 3% may include unreacted starting material) .

- Variable-temperature NMR : Resolve dynamic effects (e.g., piperazine ring flipping) .

2.3. What strategies improve synthetic yield in SNAr reactions?

Optimization variables include:

- Solvent choice : DMF (high dielectric) vs. acetonitrile (lower boiling point). used DMF at 100–120°C for 24 hours .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 150°C in ) .

Methodological Challenges

3.1. How to mitigate fluorine-mediated side reactions?

Fluorine’s electronegativity can lead to:

- Hydrolysis : Stabilize intermediates using anhydrous conditions.

- Para/meta selectivity : Control via directing groups (e.g., nitrile in ensures para substitution) .

3.2. Designing assays for enzyme inhibition studies

- Kinetic assays : Measure IC₅₀ using fluorescence-based substrates (e.g., PARP inhibition in ) .

- Crystallography : Co-crystallize with target enzymes (e.g., discusses protein-ligand interactions) .

Data Contradiction Analysis

4.1. Why do biological activities vary across analogs?

Differences in substituent steric/electronic profiles explain variability. For example:

- Benzyl vs. methyl groups : Benzyl () enhances lipophilicity, improving blood-brain barrier penetration .

- Nitrile vs. amide : Nitrile’s electron-withdrawing nature stabilizes binding interactions .

4.2. Resolving purity discrepancies in commercial batches

Thermo Scientific reports 97% purity ( ), while academic syntheses () achieve ~60–70%. Use preparative HPLC or recrystallization (e.g., hexane/EtOAc) to upgrade purity .

Emerging Applications

5.1. Role in PARP inhibitor development

The compound’s nitrile group acts as a zinc-binding motif in PARP-1 inhibitors (e.g., Olaparib intermediates in ) . Key modifications include:

5.2. Utility in chemical probe design

The piperazine moiety serves as a spacer in probes for studying protein conformation () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.